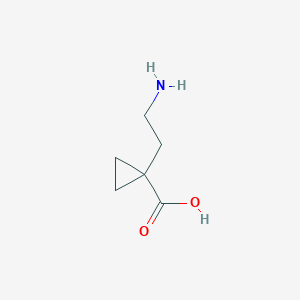

1-(2-Aminoethyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-aminoethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-4-3-6(1-2-6)5(8)9/h1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKGCGPIFIWAKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363591 | |

| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126822-37-5 | |

| Record name | 1-(2-AMINOETHYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Aminoethyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Biological Significance

Abstract

This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)cyclopropanecarboxylic acid (ACCA), a non-proteinogenic amino acid with significant implications in both plant biology and pharmacological research. The unique structural constraints imposed by the cyclopropane ring confer intriguing biological activities, positioning ACCA as a molecule of interest for researchers in agrochemicals and drug discovery. This document delves into the physicochemical properties, synthesis methodologies, known biological roles, and detailed experimental protocols relevant to the study of ACCA. While publicly available data on certain specific experimental parameters of ACCA are limited, this guide synthesizes the most current information, drawing parallels from closely related analogs to provide a robust resource for the scientific community.

Introduction

This compound (ACCA) is a fascinating molecular entity characterized by a strained three-membered carbocyclic ring, a carboxylic acid moiety, and an aminoethyl side chain.[1] The inherent rigidity of the cyclopropane ring is a key structural feature that significantly influences its interaction with biological systems.[1] This guide aims to be an essential resource for researchers, scientists, and drug development professionals by providing a detailed exploration of ACCA, from its fundamental properties to its potential applications.

The cyclopropane motif is of considerable pharmacological significance due to its unique electronic and conformational properties.[1] In the context of amino acids, the cyclopropane ring introduces conformational rigidity, which can be a powerful tool in the design of specific enzyme inhibitors or receptor ligands.[1][2] ACCA is a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[1] This relationship forms the basis of its well-understood role in plant physiology. Furthermore, preliminary research has suggested potential neuroprotective and antidepressant properties of cyclopropanecarboxylic acid derivatives, hinting at a broader pharmacological potential for ACCA.[1]

This guide will navigate through the known and predicted properties of ACCA, present a plausible synthetic route, detail its established biological functions, and provide actionable experimental protocols to facilitate further investigation.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physicochemical and spectroscopic properties is fundamental to its application in research. While specific experimental data for the free acid form of ACCA are not widely published, the following tables summarize the known information for the compound and its hydrochloride salt, as well as predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Physicochemical Properties

| Property | Value | Compound Form | Source |

| Molecular Formula | C₆H₁₁NO₂ | Free Acid | [3] |

| C₆H₁₂ClNO₂ | Hydrochloride Salt | ||

| Molecular Weight | 129.16 g/mol | Free Acid | [3] |

| 165.62 g/mol | Hydrochloride Salt | ||

| CAS Number | 126822-37-5 | Free Acid | [3] |

| 1421602-17-6 | Hydrochloride Salt | ||

| Physical Form | Solid | Hydrochloride Salt | |

| Storage Temperature | 4°C | Hydrochloride Salt | |

| Purity | ≥97% | Commercially Available | [3] |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for ACCA based on its chemical structure and general principles of spectroscopy.[4][5][6]

In a typical deuterated solvent such as D₂O, the ¹H NMR spectrum of ACCA is expected to show the following signals:

-

Cyclopropane Protons: A complex multiplet pattern in the range of 0.5-1.5 ppm, integrating to 4H. The diastereotopic nature of the methylene protons on the cyclopropane ring would lead to complex splitting.

-

Methylene Protons of the Aminoethyl Chain: Two multiplets, one for the methylene group adjacent to the cyclopropane ring (approx. 1.8-2.2 ppm, 2H) and another for the methylene group adjacent to the amino group (approx. 2.8-3.2 ppm, 2H).

-

NH₂ Protons: The protons of the primary amine would be exchangeable with D₂O and thus may not be observed. In a non-protic solvent, they would likely appear as a broad singlet.

-

COOH Proton: The carboxylic acid proton is also exchangeable and typically not observed in D₂O. In a solvent like DMSO-d₆, it would appear as a very broad singlet far downfield (10-12 ppm).

The ¹³C NMR spectrum of ACCA is predicted to exhibit the following signals:

-

Carboxyl Carbon: A signal in the range of 175-185 ppm.

-

Cyclopropane Carbons: The quaternary carbon of the cyclopropane ring attached to the carboxyl and aminoethyl groups would appear around 30-40 ppm. The two methylene carbons of the cyclopropane ring would have signals in the range of 10-20 ppm.

-

Methylene Carbons of the Aminoethyl Chain: The methylene carbon adjacent to the cyclopropane ring would be expected around 35-45 ppm, while the methylene carbon attached to the amino group would appear at a similar chemical shift.

The IR spectrum of ACCA is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): A moderate absorption around 3300-3500 cm⁻¹.

-

C-H Stretch (Cyclopropane and Methylene): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-H Bend (Amine): A bending vibration in the range of 1590-1650 cm⁻¹.

Synthesis of this compound

While several synthetic strategies for cyclopropane-containing amino acids have been developed, a straightforward and scalable approach for the synthesis of ACCA involves the alkylation of a cyclopropanecarboxylic acid precursor.[1] The following section outlines a representative protocol for this synthesis.

Synthesis Pathway Overview

The synthesis can be conceptualized as a two-step process: first, the formation of the cyclopropanecarboxylic acid core, followed by the introduction of the aminoethyl side chain.

Caption: A plausible synthetic route to ACCA.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical transformations for similar molecules.[7] It should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of Cyclopropanecarboxylic Acid

This procedure is adapted from the method for synthesizing the parent acid.[7]

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with two condensers and a mechanical stirrer, add 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile.

-

Initial Reaction: Mix the contents well and heat the mixture on a steam bath. A vigorous reaction will occur.

-

Hydrolysis: After 1 hour of heating, slowly add 500 mL of water in small portions over a period of 2 hours while continuing to heat.

-

Completion and Workup: Continue heating for an additional 1.5 hours with occasional stirring until the oily layer disappears. Cool the solution in an ice bath and acidify with a mixture of 200 g of concentrated sulfuric acid and 300 g of crushed ice.

-

Extraction: Separate the resulting layer of crude cyclopropanecarboxylic acid. Extract the aqueous layer with 1 L of ether.

-

Purification: Combine the organic extracts and the crude acid, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. Distill the residue under reduced pressure to obtain pure cyclopropanecarboxylic acid.

Step 2: Alkylation and Deprotection to Yield ACCA

This part of the protocol is based on standard alkylation and deprotection methodologies.

-

Formation of the Enolate: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the cyclopropanecarboxylic acid (1 equivalent) in anhydrous THF at -78°C. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF. Allow the mixture to stir at -78°C for 1 hour.

-

Alkylation: To the enolate solution, add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection and Hydrolysis: To the crude product, add an excess of hydrazine hydrate in ethanol and reflux for 4 hours. Cool the reaction mixture and acidify with concentrated hydrochloric acid. Reflux for an additional 4 hours to hydrolyze the nitrile (if starting from cyclopropanecarbonitrile) and remove the phthaloyl group.

-

Purification: After cooling, a precipitate of phthalhydrazide will form and can be removed by filtration. The filtrate can be purified by ion-exchange chromatography to yield this compound.

Biological Activity and Mechanism of Action

The biological activities of ACCA stem from its unique structure, enabling it to participate in specific biochemical pathways.

Role in Plant Metabolism

ACCA is primarily recognized for its involvement in the ethylene biosynthesis pathway in plants.[1] Ethylene is a crucial plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses.[1]

Caption: The ethylene biosynthesis pathway and the potential role of ACCA.

As a structural analog of ACC, ACCA can potentially interact with the key enzymes of this pathway: ACC synthase (ACS) and ACC oxidase (ACO).[1] While not the natural substrate, its structural similarity suggests it could act as a competitive inhibitor or a modulator of these enzymes, thereby influencing ethylene production. This makes ACCA and its derivatives interesting candidates for the development of plant growth regulators.

Potential Pharmacological Activity

Derivatives of cyclopropanecarboxylic acids have garnered interest in pharmacological research for their potential as neuroprotective and antidepressant agents.[1] The rigid cyclopropane scaffold can orient pharmacophoric groups in a well-defined spatial arrangement, potentially leading to high-affinity interactions with specific receptors or enzymes in the central nervous system.[1]

Research has indicated that ACCA may influence neurotransmitter release dynamics in animal models, suggesting a possible mechanism for its neuroprotective effects.[1] However, the specific molecular targets and the precise mechanism of action remain an active area of investigation. It is hypothesized that ACCA could modulate the activity of receptors for excitatory amino acids, such as the NMDA receptor, a known target for other cyclopropane-containing amino acids.[2]

Experimental Protocols

To facilitate further research into the biological activities of ACCA, this section provides detailed, representative protocols for relevant assays.

Protocol for Ethylene Biosynthesis Assay in Plant Tissue

This protocol is adapted from established methods for measuring ethylene production and ACC oxidase activity.[8]

Objective: To determine the effect of ACCA on ethylene production in plant tissue.

Materials:

-

Plant tissue (e.g., leaf discs, fruit slices)

-

Incubation buffer (e.g., 10 mM MES, pH 6.0)

-

ACCA solutions of varying concentrations

-

ACC solution (positive control)

-

Airtight glass vials with septa

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

-

Sample Preparation: Excise uniform pieces of plant tissue (e.g., 1 cm diameter leaf discs) and allow them to equilibrate in the incubation buffer for 1-2 hours.

-

Incubation: Place a known amount of tissue (e.g., 10 leaf discs) into an airtight vial containing the incubation buffer and the desired concentration of ACCA. Include a positive control with ACC and a negative control with only the buffer.

-

Ethylene Accumulation: Seal the vials and incubate under controlled light and temperature conditions for a defined period (e.g., 4 hours).

-

Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from each vial.

-

GC Analysis: Inject the gas sample into the GC-FID to quantify the ethylene concentration.

-

Data Analysis: Calculate the rate of ethylene production per gram of fresh weight per hour. Compare the ethylene production in the presence of ACCA to the controls.

Sources

- 1. This compound | 126822-37-5 | Benchchem [benchchem.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. calpaclab.com [calpaclab.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgsyn.org [orgsyn.org]

- 8. mdpi.com [mdpi.com]

1-(2-Aminoethyl)cyclopropanecarboxylic acid" structure and stereochemistry

An In-depth Technical Guide to 1-(2-Aminoethyl)cyclopropanecarboxylic Acid: Structure, Stereochemistry, and Applications

Introduction

This compound (1-AECA) is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and biochemistry. Its structure is distinguished by two key features: a strained three-membered cyclopropane ring and an aminoethyl side chain, both attached to the same carbon atom.[1] This unique architecture imparts significant conformational rigidity and specific chemical properties that make it a valuable scaffold in drug design and a useful tool for probing biological systems.[1][2]

The cyclopropane moiety is a recurring motif in a wide array of natural products and synthetic compounds with diverse biological activities, including enzyme inhibition, and antimicrobial, antiviral, and antitumor properties.[2][3][4] The inherent ring strain and unique orbital arrangement of the cyclopropane ring allow it to act as a bioisostere for other chemical groups and participate in specific binding interactions within enzyme active sites.[1][4] 1-AECA can be viewed as a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate biosynthetic precursor to the plant hormone ethylene, suggesting its potential to interact with ACC-metabolizing enzymes.[4][5] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological significance of 1-AECA for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Stereochemistry

The foundational aspect of 1-AECA's utility lies in its distinct and rigid three-dimensional structure. Understanding this structure is paramount to appreciating its chemical behavior and biological function.

Core Structure

1-AECA is characterized by a cyclopropane ring geminally substituted at the C1 position with both a carboxylic acid (-COOH) group and a 2-aminoethyl (-CH₂CH₂NH₂) group.[1] The parent molecule is achiral as there are no stereocenters. However, the true value of this scaffold is realized in its substituted derivatives, where the cyclopropane ring serves as a rigid conformational anchor, locking attached functional groups into well-defined spatial orientations. This property is highly sought after in rational drug design, as it can reduce the entropic penalty of binding to a biological target and enhance selectivity.[4][6]

The presence of both a carboxylic acid (acidic) and an amino group (basic) makes 1-AECA a zwitterionic compound under physiological pH. The aminoethyl side chain also provides a site for hydrogen bonding and potential for further chemical modification.[1]

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO₂ | [7] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 126822-37-5 | [1][7] |

| IUPAC Name | This compound | [1] |

| InChI Key | BFKGCGPIFIWAKG-UHFFFAOYSA-N | [1] |

The Significance of Stereoisomerism in Derivatives

While the parent 1-AECA is achiral, substitution on the cyclopropane ring at the C2 or C3 positions introduces stereocenters, leading to a variety of diastereomers and enantiomers. For example, the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives yields distinct cis (Z) and trans (E) isomers, each with unique pharmacological profiles.[8] The ability to synthesize stereochemically pure versions of these derivatives is critical, as biological targets are chiral and often exhibit stereospecific binding. Asymmetric synthesis, which allows for the selective creation of a single enantiomer, is therefore a cornerstone of research involving this molecular scaffold.[9][10]

Caption: 2D structure of this compound.

Part 2: Synthetic Methodologies

The synthesis of 1-AECA and its derivatives can be approached through several routes. The choice of method often depends on the desired stereochemistry and the availability of starting materials. A robust synthetic strategy is essential for producing these molecules for further study.

Key Synthetic Approaches

-

Alkylation of Cyclopropane Precursors: A straightforward method involves the alkylation of a cyclopropanecarboxylic acid derivative with a protected 2-aminoethyl halide, such as 2-bromoethylphthalimide. The final step is the deprotection of the amine. While this approach is conceptually simple, it generally offers poor stereocontrol, necessitating challenging resolution steps to separate enantiomers if the precursor is chiral.[1]

-

Cyclopropanation of Alkenes: A more versatile and widely used strategy is the cyclopropanation of a suitable alkene precursor. This can be achieved through various methods:

-

Corey-Chaykovsky Reaction: This involves the reaction of an α,β-unsaturated ester or amide with a sulfur ylide to form the cyclopropane ring.[11]

-

Transition-Metal Catalyzed Cyclopropanation: The reaction of an alkene with a diazoacetate in the presence of a metal catalyst (e.g., copper or rhodium complexes) is a powerful method. The use of chiral catalysts enables highly enantioselective and diastereoselective syntheses, providing access to stereochemically pure compounds.[1][10]

-

-

Intramolecular Cyclization: Certain γ-amino acid precursors can be induced to undergo intramolecular cyclization to form the cyclopropane ring, though this method is less common.[1]

Exemplary Protocol: Asymmetric Synthesis via Catalytic Cyclopropanation

This protocol outlines a general, self-validating workflow for the stereoselective synthesis of a cyclopropane amino acid derivative, a strategy that is fundamental to modern medicinal chemistry. The causality behind using a chiral catalyst is to create a chiral environment that forces the reaction to proceed down one stereochemical pathway preferentially.

Objective: To synthesize an enantiomerically enriched cyclopropane derivative.

Methodology:

-

Step 1: Substrate Preparation: Synthesize an appropriate α,β-unsaturated precursor. For example, a Knoevenagel condensation between an aldehyde and malonic acid can yield an unsaturated carboxylic acid, which can then be converted to an ester or amide.[11] The purity of this precursor must be confirmed by NMR and mass spectrometry, as impurities can poison the catalyst in the next step.

-

Step 2: Asymmetric Cyclopropanation:

-

In an inert atmosphere (e.g., under argon), dissolve the alkene substrate in a dry, degassed solvent like dichloromethane or toluene.

-

Add a chiral copper(I) or rhodium(II) catalyst (e.g., a complex with a chiral bis(oxazoline) or salicylaldehyde-derived ligand).[10] The choice of catalyst is critical and is often determined through screening, as the catalyst's structure dictates the stereochemical outcome.

-

Slowly add a solution of a diazo compound (e.g., ethyl diazoacetate) via syringe pump over several hours at a controlled temperature (e.g., 0 °C to room temperature). The slow addition is crucial to maintain a low concentration of the reactive diazo species, minimizing side reactions.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

-

Step 3: Purification and Analysis:

-

Quench the reaction and purify the resulting cyclopropyl ester using column chromatography.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC. This step validates the effectiveness of the asymmetric catalysis. An ee of >95% is typically desired for drug development applications.

-

-

Step 4: Hydrolysis/Deprotection: Convert the ester to the final carboxylic acid via hydrolysis (e.g., using NaOH or LiOH), followed by careful acidification. If protecting groups are present, they are removed in this final stage.[1]

Caption: Workflow for the asymmetric synthesis of a 1-AECA derivative.

Part 3: Biological Significance and Applications

The rigid structure and chemical functionality of 1-AECA and its analogs make them potent modulators of biological processes, with applications ranging from plant biology to human therapeutics.

Role as an ACC Analogue and Enzyme Inhibitor

In plants, the biosynthesis of ethylene is a tightly regulated process where the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase (ACS) is often the rate-limiting step.[12][13] ACC is then oxidized to ethylene by ACC oxidase (ACO).[5][13]

Given its structural similarity to ACC, 1-AECA is a candidate for interacting with these enzymes. It could potentially act as:

-

A Substrate Mimic: If recognized by ACO, it could be processed to release an altered product, potentially modulating ethylene-related responses.

-

A Competitive Inhibitor: It could bind to the active site of ACS or ACO without being turned over, thereby blocking the natural substrate (SAM or ACC) and inhibiting ethylene production.[14]

This inhibitory potential makes 1-AECA and related compounds valuable as chemical probes to study the ethylene signaling pathway and as potential agrochemicals to control processes like fruit ripening or senescence.[4]

Caption: Potential inhibition of the ethylene pathway by 1-AECA.

Applications in Drug Development

The cyclopropane scaffold is prevalent in pharmaceuticals due to its ability to confer potency and desirable pharmacokinetic properties.[6] Derivatives of cyclopropanecarboxylic acids have been explored for a wide range of therapeutic uses.

-

Antidepressant Activity: A notable success story is the development of Midalcipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. Midalcipran is a derivative of 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid, demonstrating the power of this scaffold for developing CNS-active agents.[8] The rigid cyclopropane core was instrumental in optimizing the compound's activity and side-effect profile.[1][8]

-

Antiviral Agents: Cyclopropane amino acid moieties are integral components of several potent antiviral drugs, including the Hepatitis C virus (HCV) NS3/4A protease inhibitors Grazoprevir and Simeprevir.[6][9]

-

Antimicrobial and Antifungal Potential: Novel amide derivatives containing a cyclopropane ring have been synthesized and shown to possess moderate to excellent activity against bacteria like Staphylococcus aureus and fungi like Candida albicans.[11]

Conclusion and Future Directions

This compound represents a structurally unique and versatile chemical entity. Its conformationally constrained framework, a direct result of the strained cyclopropane ring, provides a robust platform for the design of potent and selective bioactive molecules. While the parent compound serves as an interesting chemical probe, particularly for studying ACC-dependent pathways, the true potential lies in its stereochemically diverse derivatives.

Future research will likely focus on several key areas:

-

Expansion of Chemical Space: The development of novel, highly efficient, and stereoselective synthetic routes will enable the creation of diverse libraries of 1-AECA derivatives for high-throughput screening against various therapeutic targets.

-

Peptide incorporation: The use of 1-AECA and its analogs as non-canonical amino acids for incorporation into peptides can induce stable, well-defined secondary structures, leading to peptides with enhanced enzymatic stability and receptor selectivity.[2][6]

-

Mechanism-Based Inhibitors: The inherent reactivity of the strained cyclopropane ring can be harnessed to design mechanism-based inhibitors that form covalent bonds with their target enzymes, leading to irreversible inhibition and prolonged therapeutic effects.

References

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link].

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Published 2024-08-30. Available from: [Link].

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link].

-

National Institutes of Health (NIH). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Available from: [Link].

-

PubChem. (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid | C6H11NO2. Available from: [Link].

-

PubMed. Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Published 2013-10-21. Available from: [Link].

-

ACS Publications. Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews. Available from: [Link].

-

SciSpace. Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. Available from: [Link].

-

Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Available from: [Link].

-

National Institutes of Health (NIH). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC. Available from: [Link].

-

PubMed. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Published 1987-02-01. Available from: [Link].

-

University of Oxford. Inhibition of 1-aminocyclopropane-1-carboxylate oxidase by 2-oxoacids. Available from: [Link].

-

PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Published 2008-02-07. Available from: [Link].

-

National Institutes of Health (NIH). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC. Available from: [Link].

-

RSC Publishing. The stereochemistry of oxidation of 1-amino-cyclopropanecarboxylic acid. Available from: [Link].

-

CP Lab Safety. 1-(2-aminoethyl)cyclopropane-1-carboxylic acid, min 97%, 250 mg. Available from: [Link].

-

Frontiers. 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Available from: [Link].

-

MDPI. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. Available from: [Link].

Sources

- 1. This compound | 126822-37-5 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 6. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Aminoethyl)cyclopropanecarboxylic Acid: A Novel Scaffold in Neuropharmacology

CAS Number: 126822-37-5

For Research Use Only. Not for human or veterinary use.

Introduction: The Significance of Structural Constraint in Neurotransmitter Analog Design

In the realm of neuropharmacology and drug development, the rational design of molecules that can selectively interact with specific neural targets is paramount. A key strategy in achieving this selectivity is the use of conformationally restricted analogs of endogenous neurotransmitters. By limiting the three-dimensional flexibility of a molecule, researchers can favor a specific bioactive conformation, thereby enhancing its potency and selectivity for a particular receptor subtype. 1-(2-Aminoethyl)cyclopropanecarboxylic acid, a non-proteinogenic amino acid, exemplifies this principle. Its rigid cyclopropane backbone imposes significant conformational constraints, making it a valuable tool in the design of novel therapeutic agents targeting the central nervous system.[1] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this intriguing molecule, with a particular focus on its role as a constrained analog of γ-aminobutyric acid (GABA).

Physicochemical Properties

The unique structural features of this compound, namely the strained cyclopropane ring and the primary amino and carboxylic acid groups, dictate its chemical and physical properties. The aminoethyl substituent is expected to enhance its solubility and hydrogen-bonding capacity compared to simpler cyclopropane carboxylic acid derivatives.[1]

| Property | Value | Source |

| CAS Number | 126822-37-5 | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [2] |

| Molecular Weight | 129.16 g/mol | [1] |

| InChI Key | BFKGCGPIFIWAKG-UHFFFAOYSA-N | [1] |

| Predicted pKa (Acidic) | ~4.5 (Carboxylic Acid) | Estimated based on related compounds[3] |

| Predicted pKa (Basic) | ~10.0 (Amino Group) | Estimated based on related compounds[3] |

| Predicted LogP | -2.3 | [2] |

| Appearance | Off-white solid (for hydrochloride salt) | [4] |

Note: Some properties are predicted or based on structurally similar compounds due to limited experimental data for the free acid.

Synthesis of this compound

Several synthetic routes to this compound can be envisioned, leveraging established methods for the formation of cyclopropane rings and the introduction of aminoethyl side chains. A common and versatile approach involves the alkylation of a cyclopropanecarboxylic acid precursor.[1]

Illustrative Synthetic Workflow

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on established chemical transformations for similar molecules and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-(2-Bromoethyl)phthalimide

-

In a round-bottom flask, dissolve 2-bromoethylamine hydrobromide in a suitable solvent such as DMF.

-

Add triethylamine to neutralize the hydrobromide salt.

-

Add phthalic anhydride to the solution and heat the mixture under reflux for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to yield pure N-(2-bromoethyl)phthalimide.

Step 2: Alkylation of Cyclopropanecarboxylic Acid

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve cyclopropanecarboxylic acid in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the carboxylic acid and the alpha-carbon.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of N-(2-bromoethyl)phthalimide in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

-

Dissolve the purified 1-(2-phthalimidoethyl)cyclopropanecarboxylic acid in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the mixture to reflux for several hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization or ion-exchange chromatography to yield pure this compound.

Applications in Drug Discovery and Chemical Biology

The rigid cyclopropane scaffold of this compound makes it a compelling building block for creating conformationally restricted analogs of bioactive molecules, particularly neurotransmitters.

As a Constrained GABA Analog

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] Its conformational flexibility allows it to bind to different receptor subtypes (GABA-A, GABA-B, and GABA-C). Designing analogs that lock the GABA pharmacophore into specific conformations can lead to subtype-selective ligands with improved therapeutic profiles. This compound can be viewed as a constrained analog of GABA, where the cyclopropane ring restricts the rotation of the carbon backbone.

Caption: Simplified GABAergic signaling pathway and the potential site of action for GABA analogs.

The unique spatial arrangement of the amino and carboxyl groups in this compound could favor binding to specific GABA receptor subtypes, potentially leading to the development of novel anxiolytics, anticonvulsants, or muscle relaxants with fewer side effects than non-selective GABAergic drugs.

Derivatives with Antidepressant Potential

Derivatives of cyclopropanecarboxylic acids have shown promise as antidepressants. For instance, Midalcipran, a cyclopropane derivative, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1] This suggests that the cyclopropane scaffold can be a valuable component in the design of novel CNS-active compounds.

Experimental Protocol: GABA-A Receptor Binding Assay

To evaluate the interaction of this compound with GABA-A receptors, a radioligand binding assay can be employed. This protocol is adapted from standard procedures for GABA-A receptor binding assays.[6][7]

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Materials:

-

Rat brain cortex membranes (source of GABA-A receptors)

-

[³H]Muscimol (radioligand)

-

Unlabeled GABA (for determining non-specific binding)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Membrane Preparation: Prepare a suspension of rat brain cortex membranes in the assay buffer at a predetermined optimal protein concentration.

-

Assay Setup: In a series of microcentrifuge tubes, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, [³H]Muscimol (at a concentration close to its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]Muscimol, a high concentration of unlabeled GABA (e.g., 100 µM), and membrane suspension.

-

Competition Binding: Assay buffer, [³H]Muscimol, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding of [³H]Muscimol as a function of the logarithm of the concentration of this compound.

-

Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region (typically 0.5-1.5 ppm). The protons of the aminoethyl side chain would appear as multiplets in the 2.5-3.5 ppm range. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (10-12 ppm), which would be exchangeable with D₂O.[8][9]

-

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons at relatively high field (10-25 ppm). The carbons of the aminoethyl chain would resonate in the 30-50 ppm range. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position (170-180 ppm).[8]

-

Mass Spectrometry: In mass spectrometry, the molecular ion peak (M+) would be observed at m/z = 129. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 amu) and cleavage of the aminoethyl side chain.[10][11]

Conclusion and Future Directions

This compound represents a compelling molecular scaffold for the development of novel neuropharmacological agents. Its rigid structure offers the potential for enhanced receptor selectivity, a critical attribute for modern drug design. The synthetic accessibility of this compound and its derivatives, coupled with their potential to modulate key neurotransmitter systems like the GABAergic system, makes them attractive candidates for further investigation. Future research should focus on the stereoselective synthesis of its enantiomers and their differential pharmacological evaluation. Elucidating the precise molecular targets and mechanisms of action of this and related compounds will undoubtedly pave the way for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.3. [Link]

-

Frola, E., & Pifl, C. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. Journal of Visualized Experiments, (138), 57962. [Link]

-

McCloskey, C. M., & Coleman, G. H. (1944). CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses, 24, 36. [Link]

-

Frølund, B., Jensen, L. S., Storustovu, S. I., & Krogsgaard-Larsen, P. (2019). In Silico Methods for the Discovery of Orthosteric GABAB Receptor Compounds. International Journal of Molecular Sciences, 20(5), 1205. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

-

Avdeef, A. (2012). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. ADMET & DMPK, 1(1), 1-15. [Link]

-

Cook, J. M., et al. (2017). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 22(10), 1583. [Link]

-

Cook, J. M., et al. (2016). Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy. Journal of Medicinal Chemistry, 59(17), 8048-8059. [Link]

-

Organic Chemistry Tutor. (n.d.). 26. Synthesis of Cyclopropanecarboxylic Acid. Retrieved December 12, 2025, from [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved December 12, 2025, from [Link]

-

PubChem. (n.d.). (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid. Retrieved December 12, 2025, from [Link]

-

Tsinman, K., et al. (2018). Predictive Potential of Acido-Basic Properties, Solubility and Food on Bioequivalence Study Outcome: Analysis of 128 Studies. The AAPS Journal, 20(5), 93. [Link]

-

Singh, R. K., & Danishefsky, S. (1977). CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses, 56, 39. [Link]

-

Fragmentation of aliphatic monocarboxylic acids (XI-XXI). (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved December 12, 2025, from [Link]

-

Clausen, R. P., & Jørgensen, M. (2019). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 24(16), 2975. [Link]

-

Al-Kuraishy, H. M., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neuroinflammation, 19(1), 1-17. [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved December 12, 2025, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved December 12, 2025, from [Link]

-

Sophion Bioscience. (n.d.). Ligand gated ion channels: GABAA receptor pharmacology on QPatch. Retrieved December 12, 2025, from [Link]

-

SpectraBase. (n.d.). Cyclopropanecarboxylic acid, propyl ester. Retrieved December 12, 2025, from [Link]

-

Jones, K. A., & Johnson, K. M. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(4), 533-536. [Link]

-

Sigel, E., & Steinmann, M. E. (2012). Structure, Function, and Modulation of GABAA Receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved December 12, 2025, from [Link]

Sources

- 1. This compound | 126822-37-5 | Benchchem [benchchem.com]

- 2. (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid | C6H11NO2 | CID 45078847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid hydrochloride | 1421602-17-6 [sigmaaldrich.com]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]

- 8. myneni.princeton.edu [myneni.princeton.edu]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

The Dichotomous Mechanisms of 1-(2-Aminoethyl)cyclopropanecarboxylic Acid: A Technical Guide

Abstract

1-(2-Aminoethyl)cyclopropanecarboxylic acid (AECPC) stands as a molecule of significant interest due to its structural analogy to the ethylene precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). This guide provides a comprehensive technical overview of the dual mechanisms of action of AECPC, primarily focusing on its well-established role as a modulator of ethylene biosynthesis in plants and its potential, yet less characterized, neuropharmacological activities. We will delve into the enzymatic interactions within the ethylene pathway, explore putative targets in the central nervous system, and provide detailed experimental protocols for the investigation of these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of AECPC's multifaceted biological activities.

I. Introduction: The Structural Significance of a Cyclopropane Scaffold

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules. In the context of amino acids, this strained ring system often mimics transition states of enzymatic reactions, leading to potent and specific inhibition or modulation of enzyme activity. This compound, a derivative of ACC, embodies this principle. Its structural similarity to ACC, the immediate precursor of the plant hormone ethylene, positions it as a key molecule for dissecting and manipulating the ethylene biosynthesis pathway. Furthermore, the presence of an aminoethyl side chain introduces additional chemical functionalities that may confer distinct biological activities, including potential interactions with targets in the mammalian central nervous system.

II. Primary Mechanism of Action: Modulation of Ethylene Biosynthesis in Plants

The principal and most extensively studied mechanism of action of AECPC and its analogs is the modulation of ethylene production in plants. Ethylene is a gaseous phytohormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses. The biosynthesis of ethylene is a tightly regulated two-step pathway.

A. The Ethylene Biosynthesis Pathway: Key Enzymatic Players

-

ACC Synthase (ACS): This enzyme catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC). This is often the rate-limiting step in ethylene production.[1]

-

ACC Oxidase (ACO): ACO is a non-heme iron(II) and ascorbate-dependent oxygenase that catalyzes the final step, the oxidation of ACC to ethylene, carbon dioxide, and cyanide.[2]

B. AECPC as a Modulator of Ethylene Biosynthesis

Due to its structural resemblance to ACC, AECPC is hypothesized to interact with both ACS and ACO. The nature of this interaction—whether as a substrate, a competitive inhibitor, or a non-competitive inhibitor—is crucial for understanding its physiological effects. While direct experimental kinetic data for AECPC is not extensively available in the reviewed literature, studies on analogous cyclopropane carboxylic acid derivatives suggest they can act as potent inhibitors of ethylene biosynthesis.[3] For instance, some derivatives have been shown to inhibit ACC oxidase.[3]

The 2-aminoethyl side chain of AECPC could influence its binding affinity and specificity for the active sites of ACS and ACO compared to the parent molecule, ACC.

C. Visualizing the Ethylene Biosynthesis Pathway and AECPC's Putative Interaction

Caption: Postulated neuropharmacological mechanisms of AECPC.

IV. Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the proposed mechanisms of action of AECPC, the following experimental workflows are recommended.

A. Plant-Based Assays: Ethylene Biosynthesis

This protocol is adapted from established methods for measuring ACS activity. [4] Objective: To determine the effect of AECPC on the enzymatic activity of ACC synthase.

Materials:

-

Purified recombinant ACS enzyme

-

S-adenosyl-L-methionine (SAM)

-

Pyridoxal-5'-phosphate (PLP)

-

Tricine buffer (pH 8.5)

-

This compound (AECPC)

-

HPLC system with a suitable column for ACC quantification

Procedure:

-

Prepare a reaction mixture containing Tricine buffer, PLP, and purified ACS enzyme.

-

Add varying concentrations of AECPC (and a vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the substrate, SAM.

-

Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the amount of ACC produced using HPLC.

-

Calculate the percentage of inhibition of ACS activity by AECPC at different concentrations. For kinetic analysis, vary the concentration of SAM at fixed concentrations of AECPC to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

This protocol is based on standard methods for measuring ACO activity. [5] Objective: To determine if AECPC acts as a substrate or inhibitor of ACC oxidase.

Materials:

-

Purified recombinant ACO enzyme

-

1-aminocyclopropane-1-carboxylic acid (ACC)

-

Ascorbate

-

FeSO4

-

Sodium bicarbonate

-

MOPS buffer (pH 7.2)

-

This compound (AECPC)

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

-

Prepare a reaction mixture in a sealed vial containing MOPS buffer, ascorbate, FeSO4, and sodium bicarbonate.

-

Add purified ACO enzyme to the mixture.

-

To test for inhibition, add a fixed concentration of ACC and varying concentrations of AECPC.

-

To test if AECPC is a substrate, omit ACC and add varying concentrations of AECPC.

-

Incubate the sealed vials at 30°C for a defined period (e.g., 1 hour).

-

Take a headspace gas sample using a gas-tight syringe.

-

Inject the gas sample into the GC to quantify the amount of ethylene produced.

-

Calculate the effect of AECPC on ACO activity or its ability to be converted to ethylene.

B. Neuroscience-Based Assays

This protocol outlines a competitive radioligand binding assay. [6] Objective: To determine the affinity of AECPC for the NMDA receptor.

Materials:

-

Rat brain cortical membranes (source of NMDA receptors)

-

[3H]-CGP 39653 or another suitable radiolabeled NMDA receptor antagonist

-

Tris-HCl buffer (pH 7.4)

-

This compound (AECPC)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a suspension of rat brain cortical membranes in Tris-HCl buffer.

-

In a series of tubes, add the membrane suspension, a fixed concentration of the radioligand, and varying concentrations of AECPC (or a known NMDA receptor ligand as a positive control).

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value for AECPC, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

This protocol describes a common method for measuring MAO activity. [7] Objective: To assess the inhibitory potential of AECPC against MAO-A and MAO-B.

Materials:

-

Mitochondrial fractions from rat brain (source of MAO-A and MAO-B)

-

[14C]-Serotonin (for MAO-A) or [14C]-Phenylethylamine (for MAO-B)

-

Phosphate buffer (pH 7.4)

-

This compound (AECPC)

-

Known MAO inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as positive controls

-

Scintillation counting supplies

Procedure:

-

Pre-incubate the mitochondrial fractions with varying concentrations of AECPC (and controls) in phosphate buffer at 37°C.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Terminate the reaction by adding acid.

-

Extract the deaminated metabolites into an organic solvent.

-

Measure the radioactivity in the organic phase using a scintillation counter.

-

Calculate the percentage of inhibition of MAO-A and MAO-B activity by AECPC and determine the IC50 values.

V. Data Presentation and Interpretation

A. Quantitative Data Summary

| Parameter | AECPC (Hypothetical Data) | Reference Compound | Reference Value |

| ACS Inhibition (Ki) | TBD | Aminoethoxyvinylglycine (AVG) | ~15-25 nM [4] |

| ACO Inhibition (IC50) | TBD | Salicylhydroxamic acid | Varies [8] |

| NMDA Receptor Binding (Ki) | TBD | Milnacipran | ~6.3 µM [6] |

| MAO-A Inhibition (IC50) | TBD | Clorgyline | nM range |

| MAO-B Inhibition (IC50) | TBD | Deprenyl | nM range |

TBD: To be determined by experimentation.

VI. Conclusion and Future Directions

This compound is a molecule with significant potential for both agricultural and pharmaceutical applications. Its primary mechanism of action in plants as a modulator of ethylene biosynthesis warrants further detailed kinetic studies to precisely define its interaction with ACC synthase and ACC oxidase. In parallel, the tantalizing possibility of neuropharmacological activity, based on the known effects of structurally similar compounds, opens up exciting avenues for research in neuroscience and drug discovery. The experimental protocols outlined in this guide provide a robust framework for elucidating the dichotomous nature of AECPC's biological activity. Future research should focus on obtaining precise kinetic and binding data, followed by in vivo studies to validate these mechanisms and explore the therapeutic potential of this intriguing cyclopropane derivative.

VII. References

-

Li, T., et al. (2010). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 285(43), 33288–33297. [Link]

-

Yamashita, T., et al. (2011). Design, synthesis, and structure-activity relationships of spirolactones bearing 2-ureidobenzothiophene as acetyl-CoA carboxylases inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6314-6318. [Link]

-

Shuto, S., et al. (1998). Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker. Journal of Medicinal Chemistry, 41(18), 3507-3514. [Link]

-

Ornstein, P. L., et al. (1992). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 35(18), 3349-3359. [Link]

-

Cushman, D. W., & Ondetti, M. A. (1991). Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity. Hypertension, 17(4 Suppl), I11-I22. [Link]

-

Wang, X., et al. (2020). The Structures and Bioactivities of Fatty Acid Synthase Inhibitors. Molecules, 25(22), 5431. [Link]

-

Thomas, D., et al. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(10), 1345-1352. [Link]

-

Shuto, S., et al. (1995). (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists. Journal of Medicinal Chemistry, 38(15), 2964-2968. [Link]

-

Iqbal, N., et al. (2023). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Escribano, M. I., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. bioRxiv. [Link]

-

Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

-

Chebib, M., et al. (2003). (+)- and (-)-cis-2-aminomethylcyclopropanecarboxylic acids show opposite pharmacology at recombinant rho(1) and rho(2) GABA(C) receptors. The Journal of Pharmacology and Experimental Therapeutics, 307(2), 649-657. [Link]

-

Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

-

Bufler, G., et al. (1981). Ethylene-Enhanced 1-Aminocyclopropane-1-carboxylic Acid Synthase Activity in Ripening Apples. Plant Physiology, 68(5), 1098-1101. [Link]

-

Clausen, R. P., et al. (2011). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. MedChemComm, 2(10), 968-973. [Link]

-

Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

-

Dilley, D. R., et al. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt031. [Link]

-

Vanderstraeten, L., & Van Der Straeten, D. (2017). Ethylene and 1-Aminocyclopropane-1-carboxylate (ACC) in Plant–Bacterial Interactions. Frontiers in Plant Science, 8, 839. [Link]

-

Wikipedia. (2023). Aminocyclopropanecarboxylate oxidase. [Link]

-

Schofield, C. J., et al. (1994). Inhibition of 1-aminocyclopropane-1-carboxylate oxidase by 2-oxoacids. Journal of the Chemical Society, Chemical Communications, (1), 79-80. [Link]

-

Shuto, S., et al. (1997). (1S,2R)-1-Pheny1-2-[(S)-1-aminopropy1]-N,N-diethylcyclopropane-carboxamide (PPDC), a New Class of NMDA-Receptor Antagonist: Molecular Design by a Novel Conformational Restriction Strategy. Journal of Medicinal Chemistry, 40(10), 1547-1552. [Link]

-

Escribano, M. I., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 966276. [Link]

-

Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene!. Frontiers in Plant Science, 5, 640. [Link]

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1956. [Link]

-

Iqbal, N., et al. (2023). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

-

Bläuenstein, P., et al. (1998). In vivo properties of N-(2-aminoethyl)-5-halogeno-2-pyridinecarboxamide 18F- and 123I-labelled reversible inhibitors of monoamine oxidase B. Nuclear Medicine and Biology, 25(1), 47-52. [Link]

-

Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957. [Link]

-

Fuller, R. W., et al. (1983). N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase. Biochemical Pharmacology, 32(7), 1243-1249. [Link]

-

Pathak, A., et al. (2016). Synthetic and Natural Monoamine Oxidase Inhibitors as Potential Lead Compounds for Effective Therapeutics. Central Nervous System Agents in Medicinal Chemistry, 16(2), 81-97. [Link]

-

Baker, G. B., et al. (1989). Neuropharmacological and neurochemical properties of N-(2-cyanoethyl)-2-phenylethylamine, a prodrug of 2-phenylethylamine. British Journal of Pharmacology, 98(3), 857-864. [Link]

Sources

- 1. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminocyclopropanecarboxylate oxidase - Wikipedia [en.wikipedia.org]

- 3. ffhdj.com [ffhdj.com]

- 4. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide derivatives as a new prototype of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-Depth Technical Guide to the Biological Activity of 1-(2-Aminoethyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclopropane Scaffolds in Bioactive Molecules

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in organic chemistry and chemical biology. Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable component in the design of bioactive molecules, including enzyme inhibitors and pharmacological agents.[1] 1-(2-Aminoethyl)cyclopropanecarboxylic acid (1-AECA) is a non-proteinogenic amino acid derivative that features this unique cyclopropane scaffold. Its structure, which combines the rigid cyclopropane ring with an aminoethyl side chain, suggests a potential for specific interactions with biological targets. This guide provides a comprehensive technical overview of the known and hypothesized biological activities of 1-AECA, with a primary focus on its potential role in the modulation of plant ethylene biosynthesis and a brief exploration of its putative pharmacological relevance.

The Ethylene Biosynthesis Pathway: A Key Target for Cyclopropane Derivatives

Ethylene is a gaseous plant hormone that plays a crucial role in a wide array of physiological processes, including fruit ripening, senescence, and stress responses.[2] The biosynthesis of ethylene is a tightly regulated process, with two key enzymes: 1-aminocyclopropane-1-carboxylate (ACC) synthase (ACS) and ACC oxidase (ACO).[3] The conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase is the rate-limiting step in this pathway, making ACS a prime target for chemical inhibition to control ethylene production.[4][5]

Caption: The ethylene biosynthesis pathway in plants.

This compound: A Hypothesized Modulator of Ethylene Biosynthesis

While direct experimental evidence for the specific biological activity of 1-AECA is limited in the current scientific literature, its structural similarity to ACC, the natural substrate of ACC oxidase, and other cyclopropane-based enzyme inhibitors suggests its potential as a modulator of the ethylene biosynthesis pathway.[1] It is hypothesized to act as an enzyme modulator, though its precise mechanism of action, whether as a competitive inhibitor, a substrate mimic, or an allosteric regulator of ACS or ACO, remains to be elucidated.[1]

The presence of the 2-aminoethyl side chain introduces a secondary amine, which could enhance its solubility and hydrogen-bonding capacity compared to simpler ACC derivatives.[1] These structural modifications might influence its binding affinity and specificity for target enzymes.[1]

Comparative Analysis of Related Cyclopropane Derivatives

To understand the potential activity of 1-AECA, it is insightful to compare it with other cyclopropane-containing molecules with known biological effects.

| Compound Name | Molecular Formula | Key Structural Feature | Known Biological Role/Application |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | C₄H₇NO₂ | Primary amine | Natural precursor in ethylene biosynthesis |

| This compound (1-AECA) | C₆H₁₁NO₂ | 2-Aminoethyl side chain | Hypothesized enzyme modulator [1] |

| Aminoethoxyvinylglycine (AVG) | C₆H₁₂N₂O₃ | Vinyl ether | Competitive inhibitor of ACC synthase[6] |

| Cyclopropane-1,1-dicarboxylic acid | C₅H₆O₄ | Geminal dicarboxylic acids | Inhibitor of ACC oxidase[2] |

| trans-2-Phenylcyclopropane-1-carboxylic acid | C₁₀H₁₀O₂ | Phenyl group | Inhibitor of ethylene production[2] |

Experimental Protocol: In Vitro Assay for ACC Synthase Inhibition

To empirically determine the biological activity of 1-AECA on its putative target, a robust and reproducible in vitro enzyme assay is essential. The following protocol describes a method for expressing recombinant ACC synthase and assessing the inhibitory potential of test compounds. This protocol is based on established methodologies for studying ACC synthase inhibitors.[6][7]

Part 1: Recombinant Expression and Purification of ACC Synthase

-

Gene Cloning and Expression Vector: The coding sequence for an ACC synthase isoform (e.g., from Arabidopsis thaliana or Solanum lycopersicum) is cloned into a suitable bacterial expression vector, such as a pET vector with an N-terminal His-tag.

-

Transformation and Culture: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

-

Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

-

Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cells are lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.

-

Purification by Immobilized Metal Affinity Chromatography (IMAC): The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged ACC synthase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 8.0, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. The purified enzyme is stored at -80°C.

Part 2: In Vitro ACC Synthase Activity and Inhibition Assay

-

Reaction Mixture Preparation: The standard reaction mixture contains the following components in a final volume of 100 µL:

-

100 mM HEPES buffer (pH 8.5)

-

10 µM Pyridoxal 5'-phosphate (PLP)

-

50 µM S-adenosyl-L-methionine (SAM)

-

Purified recombinant ACC synthase (e.g., 1 µg)

-

Varying concentrations of the test inhibitor (e.g., 1-AECA) or vehicle control (DMSO or water).

-

-

Enzyme Reaction: The reaction is initiated by the addition of the enzyme. The reaction mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).

-

Quantification of ACC Production: The amount of ACC produced can be quantified using two primary methods:

-

Chemical Conversion to Ethylene and Gas Chromatography (GC): The reaction is stopped, and the ACC produced is chemically converted to ethylene. The headspace of the reaction vial is then analyzed by GC to quantify the amount of ethylene, which is proportional to the amount of ACC produced.[6]

-

High-Performance Liquid Chromatography (HPLC): The reaction is stopped, and the reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the product, 5'-methylthioadenosine (MTA), which is produced in equimolar amounts to ACC.[8][9]

-

-

Data Analysis and IC50/Ki Determination: The enzyme activity at each inhibitor concentration is calculated and expressed as a percentage of the activity in the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known.

Caption: Experimental workflow for in vitro ACC synthase inhibition assay.

Chemical Synthesis of this compound

The synthesis of 1-AECA can be approached through several synthetic strategies. One plausible route involves the modification of a pre-formed cyclopropanecarboxylic acid scaffold. A general procedure for the synthesis of cyclopropanecarboxylic acid from γ-chlorobutyronitrile has been described.[10] This can then be functionalized to introduce the aminoethyl group.

A potential synthetic route for 1-AECA could involve:

-

Synthesis of a Cyclopropanecarboxylic Acid Precursor: This can be achieved through methods like the cyclization of γ-halobutyronitrile followed by hydrolysis.[10]

-

Introduction of the Aminoethyl Group: This could be accomplished via an alkylation reaction on the cyclopropane ring with a protected aminoethyl halide (e.g., 2-bromoethylphthalimide), followed by deprotection.[1]

An alternative enantioselective synthesis could proceed through the following steps:[1]

-

Asymmetric Aldol Reaction: A prochiral ketone undergoes an asymmetric aldol reaction to form a chiral aldehyde intermediate.

-

Cyclopropanation: The chiral aldehyde is then subjected to cyclopropanation using a diazo compound in the presence of a rhodium catalyst.

-

Retro-Aldol Cleavage and Functional Group Manipulation: Subsequent steps would involve cleavage of the chiral auxiliary and conversion of a suitable functional group to the aminoethyl side chain.

Potential Pharmacological Relevance: A Frontier for Exploration

Beyond its hypothesized role in plant biology, there are indications that 1-AECA and other cyclopropane-containing amino acids may possess neuroactive properties.[1] Research on animal models has suggested that 1-AECA could modulate neurotransmitter dynamics, potentially offering neuroprotective benefits.[1] The rigid cyclopropane structure can mimic the conformation of natural amino acid neurotransmitters, potentially allowing for interaction with their receptors. However, this area of research is still in its infancy, and more detailed studies are required to substantiate these claims and elucidate the specific molecular targets and mechanisms of action in a pharmacological context.

Conclusion and Future Directions

This compound represents a molecule of interest at the intersection of plant biochemistry and medicinal chemistry. While its biological activity is not yet fully characterized, its unique chemical structure makes it a compelling candidate for investigation as a modulator of ethylene biosynthesis and potentially as a neuroactive compound. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its effects on ACC synthase. Future research should focus on:

-

Definitive determination of the inhibitory activity and mechanism of 1-AECA on ACC synthase and ACC oxidase.

-

In planta studies to assess its effects on ethylene production and plant physiology.

-

Exploration of its potential neuroprotective effects and identification of its molecular targets in the central nervous system.

The elucidation of the biological activities of this compound will not only advance our understanding of enzyme inhibition and plant hormone regulation but may also open new avenues for the development of novel agrochemicals and therapeutic agents.

References

-

Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC - NIH. (URL: [Link])

-